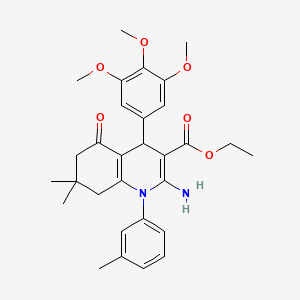![molecular formula C27H27N3O4S B11523717 2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11523717.png)
2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned belongs to the quinazoline class, which has garnered significant interest due to its diverse pharmacodynamic properties. Quinazoline derivatives exhibit a wide range of activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . The quinazoline nucleus serves as a scaffold for various antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in several cancers.
Preparation Methods
- Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) have been employed for the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides .
- In another approach, 1,3-dihydro-2H-1,3-benzimidazole-2-thione reacted with 4-fluorobenzaldehyde to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
Industrial Production:: Unfortunately, specific industrial production methods for this compound remain undisclosed.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific synthetic route. Major products formed during these reactions would include intermediates and final quinazoline derivatives.
Scientific Research Applications
The compound’s applications span multiple fields:
Chemistry: It serves as a valuable building block for designing novel quinazoline-based molecules.
Biology: Its potential as a TKR inhibitor makes it relevant for cancer research.
Medicine: Investigations into its pharmacological properties may reveal therapeutic benefits.
Industry: If scaled up, it could find applications in drug development.
Mechanism of Action
The compound likely exerts its effects through interactions with molecular targets and signaling pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While specific comparisons are challenging without detailed data, researchers often compare quinazoline derivatives based on their pharmacological profiles. Similar compounds include other quinazolines with diverse substituents and functional groups.
Remember that this information is based on related compounds, and direct details about the exact compound may require further research
Properties
Molecular Formula |
C27H27N3O4S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[4-[[4-(1,3-benzothiazol-2-yl)anilino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C27H27N3O4S/c1-32-24-16-19(6-11-23(24)34-18-26(31)30-12-14-33-15-13-30)17-28-21-9-7-20(8-10-21)27-29-22-4-2-3-5-25(22)35-27/h2-11,16,28H,12-15,17-18H2,1H3 |
InChI Key |
VPSPNWICSFAANL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11523634.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-fluorophenyl)methanone](/img/structure/B11523636.png)
![N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide](/img/structure/B11523642.png)
![2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide](/img/structure/B11523652.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11523653.png)
![3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B11523658.png)

![ethyl (2E)-5-(2,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11523672.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11523677.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11523696.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11523697.png)
![4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11523703.png)
